3-(Aminomethyl)pyridine 1-oxide hydrochloride
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Overview
Description
3-(Aminomethyl)pyridine 1-oxide hydrochloride is a chemical compound with the molecular formula C6H9ClN2O. It is a derivative of pyridine, featuring an aminomethyl group at the 3-position and an N-oxide functional group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyridine 1-oxide hydrochloride typically involves the reaction of 3-(aminomethyl)pyridine with an oxidizing agent to introduce the N-oxide group. One common method includes the use of hydrogen peroxide or peracids as oxidizing agents under controlled conditions. The resulting N-oxide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyridine 1-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Higher-order N-oxides.
Reduction: 3-(Aminomethyl)pyridine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-(Aminomethyl)pyridine 1-oxide hydrochloride is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyridine 1-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of biological pathways, making the compound useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the N-oxide group, resulting in different chemical reactivity and biological activity.
4-(Aminomethyl)pyridine 1-oxide: Similar structure but with the aminomethyl group at the 4-position, leading to different steric and electronic effects.
2-(Aminomethyl)pyridine 1-oxide: The aminomethyl group at the 2-position can result in distinct chemical properties.
Uniqueness
3-(Aminomethyl)pyridine 1-oxide hydrochloride is unique due to the presence of both the aminomethyl and N-oxide groups, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-6-2-1-3-8(9)5-6;/h1-3,5H,4,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQGFKCOHWNTAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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